molecular formula C14H18N2O2S B2996228 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide CAS No. 868230-80-2

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide

Cat. No.: B2996228
CAS No.: 868230-80-2
M. Wt: 278.37
InChI Key: QGYPWWDVMZVKBP-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide is a chemical compound with the molecular formula C13H18N2O2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide typically involves the reaction of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pentanamide moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide.

    Reduction: Formation of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanol.

    Substitution: Formation of this compound derivatives with nitro or halogen substituents.

Scientific Research Applications

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-7-methyl-1,3-benzothiazol-2-amine
  • N-(4-methoxy-1,3-benzothiazol-2-yl)pentanamide
  • N-(7-methyl-1,3-benzothiazol-2-yl)pentanamide

Uniqueness

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide is unique due to the presence of both methoxy and methyl substituents on the benzothiazole ring, which can enhance its biological activity and selectivity. The pentanamide moiety also contributes to its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-4-5-6-11(17)15-14-16-12-10(18-3)8-7-9(2)13(12)19-14/h7-8H,4-6H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYPWWDVMZVKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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